molecular formula C19H15BrN2O2 B14257623 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 167303-74-4

1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B14257623
CAS No.: 167303-74-4
M. Wt: 383.2 g/mol
InChI Key: WPXJOYCECPNFEV-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione core with a benzyl group and a 5-bromo-1H-indol-3-yl substituent, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, bases, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:

    1-Benzyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.

    1-Benzyl-3-(5-chloro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-3-(5-iodo-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities.

Properties

CAS No.

167303-74-4

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

1-benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H15BrN2O2/c20-13-6-7-17-14(8-13)16(10-21-17)15-9-18(23)22(19(15)24)11-12-4-2-1-3-5-12/h1-8,10,15,21H,9,11H2

InChI Key

WPXJOYCECPNFEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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